1H-Pyrrole-2-methanol, 3,5-dimethyl-
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Overview
Description
1H-Pyrrole-2-methanol, 3,5-dimethyl- is an organic compound with the molecular formula C7H11NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 3 and 5 positions and a hydroxymethyl group at the 2 position of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-methanol, 3,5-dimethyl- can be synthesized through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles .
Industrial Production Methods: Industrial production of 1H-Pyrrole-2-methanol, 3,5-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-methanol, 3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various N-substituted pyrroles.
Scientific Research Applications
1H-Pyrrole-2-methanol, 3,5-dimethyl- has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological processes and as a precursor for bioactive molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-methanol, 3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1H-Pyrrole-2-methanol, 3,5-dimethyl-: shares similarities with other pyrrole derivatives such as 1H-Pyrrole-2-carboxaldehyde and 1H-Pyrrole-2-ylidene derivatives.
3,5-Dimethylpyrazole: Another similar compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness: 1H-Pyrrole-2-methanol, 3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(3,5-dimethyl-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C7H11NO/c1-5-3-6(2)8-7(5)4-9/h3,8-9H,4H2,1-2H3 |
InChI Key |
SFYWURPKGZASRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)CO)C |
Origin of Product |
United States |
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